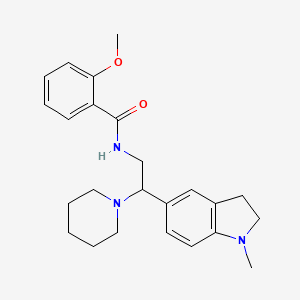
2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, also known as MIBE, is a synthetic compound that has been studied for its potential as a therapeutic agent. MIBE has been found to have a unique mechanism of action that makes it an interesting candidate for further research.
Mecanismo De Acción
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound . Without specific information on “this compound”, it’s difficult to provide a detailed outline of its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “this compound”, it’s difficult to describe the specific effects of its action.
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide in lab experiments is its unique mechanism of action, which makes it an interesting candidate for further research. However, one limitation is that the exact synthesis method may vary depending on the specific laboratory and resources available.
Direcciones Futuras
There are several potential future directions for research on 2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research could explore the specific biochemical and physiological effects of this compound and its potential applications in other areas of research.
Métodos De Síntesis
2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide can be synthesized through a multi-step process that involves the coupling of various chemical compounds. The exact synthesis method may vary depending on the specific laboratory and resources available.
Aplicaciones Científicas De Investigación
2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide has been studied for its potential as a therapeutic agent in a variety of scientific research applications. Some of the areas of research that have been explored include cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-26-15-12-19-16-18(10-11-21(19)26)22(27-13-6-3-7-14-27)17-25-24(28)20-8-4-5-9-23(20)29-2/h4-5,8-11,16,22H,3,6-7,12-15,17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCWDSVAHGXZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3OC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}methyl)-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2620382.png)
![3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2620383.png)
![6-(4-Fluorophenyl)-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2620384.png)
![N-(4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2620385.png)

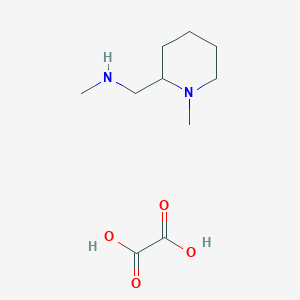
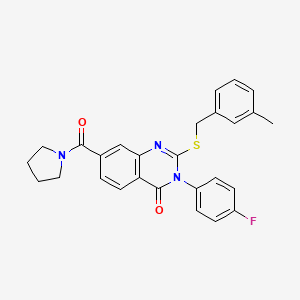
![1-[(4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]prop-2-en-1-one](/img/structure/B2620392.png)
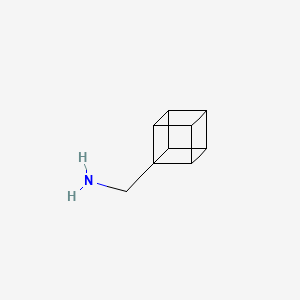

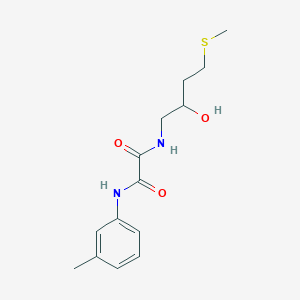
![Prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2620399.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide](/img/structure/B2620405.png)